
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide backbone: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide linkage.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the morpholinylcarbonyl group: This step involves the reaction of a morpholine derivative with a carbonyl-containing intermediate.
Incorporation of the naphthalenyl group: The naphthalenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(phenyl)benzenesulfonamide
- 4-methoxy-3-(piperidin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide
Uniqueness
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-2-yl)benzenesulfonamide is unique due to the presence of the morpholinylcarbonyl and naphthalenyl groups, which confer distinct chemical properties and potential biological activities compared to similar compounds.
特性
分子式 |
C22H22N2O5S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
4-methoxy-3-(morpholine-4-carbonyl)-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H22N2O5S/c1-28-21-9-8-19(15-20(21)22(25)24-10-12-29-13-11-24)30(26,27)23-18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14-15,23H,10-13H2,1H3 |
InChIキー |
VPKDUOPKZFNYIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


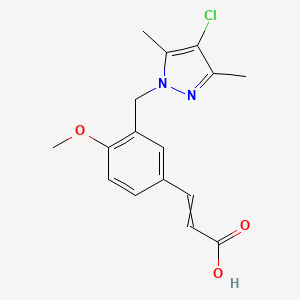
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
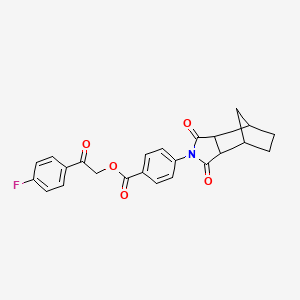
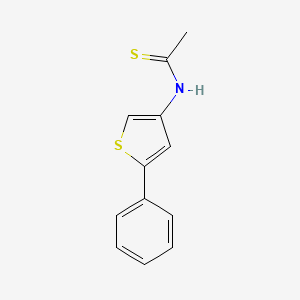

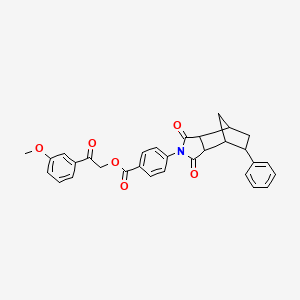
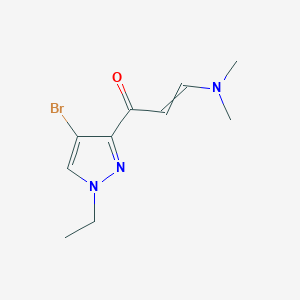

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
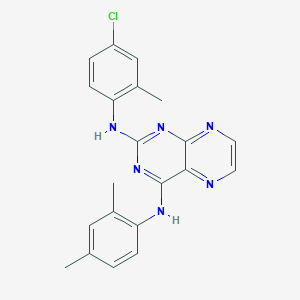
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
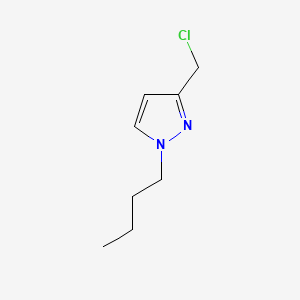
![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
